Azamethonium

Vue d'ensemble

Description

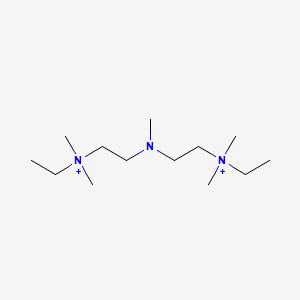

- Le bromure d'azaméthonium (Numéro de registre CAS : 306-53-6) est un composé d'ammonium quaternaire.

- Sa formule moléculaire est

C13H33Br2N3

, et sa masse moléculaire est de 391,23 g/mol {_svg_1}. - Ce composé agit comme un agent bloquant ganglionnaire.

Méthodes De Préparation

- Le bromure d'azaméthonium est synthétisé à partir de la pentaméthyldiéthylènetriamine et du bromure d'éthyle.

- Les conditions réactionnelles impliquent la réaction de ces deux composés .

Analyse Des Réactions Chimiques

- Le bromure d'azaméthonium peut subir diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courantes utilisés dans ces réactions sont spécifiques à chaque type.

- Les principaux produits formés dépendent des conditions réactionnelles spécifiques .

Applications de la recherche scientifique

- Le bromure d'azaméthonium a des applications dans :

Chimie : En tant que réactif dans les processus synthétiques.

Biologie : Dans des études liées à la fonction ganglionnaire et à la neurotransmission.

Médecine : Historiquement utilisé comme agent antihypertenseur .

Mécanisme d'action

- Le bromure d'azaméthonium exerce ses effets en bloquant la transmission ganglionnaire.

- Il interagit avec les récepteurs nicotiniques de l'acétylcholine au niveau des synapses ganglionnaires.

- Le blocage qui en résulte entraîne une réduction de l'activité sympathique et parasympathique .

Applications De Recherche Scientifique

Pharmacological Applications

1. Treatment of Hypertension

Azamethonium was initially developed for its antihypertensive properties. It works by blocking ganglionic transmission, which leads to vasodilation and a subsequent decrease in blood pressure. Although it is not commonly used today due to the availability of more effective medications, historical studies have demonstrated its efficacy in managing hypertension.

2. Research Tool in Clinical Trials

this compound has been utilized as a research tool in various clinical trials to explore physiological mechanisms, particularly in respiratory studies related to asthma. For instance, it has been used to investigate the effects of ganglionic blockade on bronchial responses during inhalation challenges with methacholine .

Case Studies

Case Study 1: Hexamethonium and Asthma Research

A notable case involved the administration of hexamethonium (a related compound) in a clinical trial at Johns Hopkins University. This study aimed to assess the role of ganglionic blockade on airway responsiveness in asthmatic patients. Unfortunately, it resulted in severe adverse effects, including acute respiratory distress syndrome in a participant . This incident highlighted the risks associated with using ganglionic blockers in clinical settings and raised ethical concerns regarding patient safety and informed consent.

Case Study 2: Historical Use and Side Effects

Research from the 1950s illustrated that while this compound was effective in lowering blood pressure, it was also associated with significant side effects, such as postural hypotension and interstitial pneumonitis . These findings prompted further investigation into safer alternatives for hypertension management.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Hypertension Treatment | Used to manage high blood pressure through ganglionic blockade | Effective but replaced by safer alternatives |

| Clinical Research | Investigated physiological mechanisms in asthma | Associated with severe adverse effects |

| Historical Studies | Explored pharmacological effects and side effects | Highlighted risks of ganglionic blockers |

Recent Advances

Recent studies have also explored novel derivatives of this compound compounds, such as 2-aminospiropyrazolinium derivatives, which exhibit promising biological activities including antitubercular and antimicrobial properties . These new compounds are being investigated for their potential applications beyond traditional uses.

Mécanisme D'action

- Azamethonium Bromide exerts its effects by blocking ganglionic transmission.

- It interacts with nicotinic acetylcholine receptors at the ganglion synapses.

- The resulting blockade leads to reduced sympathetic and parasympathetic activity .

Comparaison Avec Des Composés Similaires

- Le bromure d'azaméthonium est unique en raison de sa structure spécifique et de son mécanisme d'action.

- Des composés similaires comprennent d'autres agents bloquant les ganglions, mais chacun possède des propriétés distinctes .

Activité Biologique

Azamethonium, chemically known as this compound bromide, is a quaternary ammonium compound primarily recognized as a ganglionic blocking agent. It has been utilized in various clinical settings, particularly for its effects on the autonomic nervous system. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant case studies.

This compound functions as a non-competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located in the autonomic ganglia. By blocking these receptors, this compound inhibits the transmission of nerve impulses, leading to various physiological effects:

- Reduction of sympathetic nervous system activity : This results in vasodilation and decreased blood pressure.

- Inhibition of neurotransmitter release : this compound prevents acetylcholine from binding to nAChRs, disrupting normal autonomic functions.

Biological Activity

The biological activity of this compound includes:

- Vasodilation : this compound has been shown to induce peripheral vasodilation, effectively lowering systemic vascular resistance and blood pressure. This effect is particularly beneficial in managing conditions like hypertension and chronic heart failure (CHF) .

- Neuromuscular Effects : The blockade of nAChRs can lead to changes in muscle tone and reflexes, which may be exploited in various therapeutic contexts .

1. Clinical Use in Chronic Heart Failure

A notable study examined the intravenous administration of this compound in patients with chronic intractable CHF. The results indicated significant improvements in symptoms due to its vasodilatory effects:

| Dose (mg) | Effect on Blood Pressure | Effect on Symptoms |

|---|---|---|

| 2.5 | Decreased MAP | Improved circulation |

| 5.0 | Marked vasodilation | Reduced wall stress |

Patients experienced enhanced digital blood flow despite a reduction in arterial blood pressure, suggesting that this compound effectively redistributes blood volume .

2. Safety Concerns and Adverse Events

The administration of this compound has not been without risks. A tragic case involved a healthy volunteer who experienced severe respiratory complications after inhaling hexamethonium (a related compound) during a study aimed at understanding asthma mechanisms. The participant developed acute respiratory distress syndrome (ARDS), leading to her death . This incident raised significant ethical concerns regarding the safety protocols in clinical trials involving ganglionic blockers.

Research Findings

Recent studies have reinforced the understanding of this compound's effects on sympathetic activity and hemodynamics:

- A study on Wistar rats demonstrated that doses of this compound significantly reduced renal sympathetic nerve activity (RSNA), mean arterial pressure (MAP), and heart rate (HR). The recovery from these effects was dose-dependent, indicating potential applications in managing sympathetic overactivity .

- Another investigation highlighted the drug's ability to attenuate nicotine-mediated induction of anti-apoptotic proteins like XIAP and survivin, suggesting a complex role in neuronal activity modulation .

Propriétés

IUPAC Name |

ethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethyl-methylamino]ethyl]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33N3/c1-8-15(4,5)12-10-14(3)11-13-16(6,7)9-2/h8-13H2,1-7H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWGPUVJQFTOQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CCN(C)CC[N+](C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33N3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

306-53-6 (dibromide) | |

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30861863 | |

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-30-0 | |

| Record name | 2,2′-(Methylimino)bis[N-ethyl-N,N-dimethylethanaminium] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azamethonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZAMETHONIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43XK6AW58D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.